molecular formula C6H13ClN2O B1524520 2-Amino-2-cyclopropylpropanamide hydrochloride CAS No. 1334149-14-2

2-Amino-2-cyclopropylpropanamide hydrochloride

Cat. No.: B1524520
CAS No.: 1334149-14-2
M. Wt: 164.63 g/mol
InChI Key: KREOZCXAWGJGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-cyclopropylpropanamide hydrochloride is a cyclopropyl-substituted amino acid derivative with the molecular formula C₇H₁₃ClN₂O (calculated from structural data in and ). It is a hydrochloride salt, enhancing its stability and solubility for pharmaceutical and synthetic applications. The compound features a cyclopropane ring attached to a propanamide backbone, with an amino group at the C2 position. This structural motif is critical for its role as a building block in organic synthesis, particularly in the development of chiral intermediates and bioactive molecules .

Evidence from supplier catalogs () indicates its use in research settings, though commercial availability has been discontinued in certain quantities (e.g., 1g, 250mg).

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions usually require the use of a dehydrating agent and a suitable catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Amino-2-cyclopropylpropanamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-2-cyclopropylpropanamide hydrochloride can be compared with other similar compounds, such as 2-Amino-2-methylpropanamide hydrochloride and 2-Amino-2-ethylpropanamide hydrochloride. These compounds share structural similarities but differ in the nature of the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, functional groups, and stereochemistry, leading to divergent physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Applications/Notes Reference
2-Amino-2-cyclopropylpropanamide hydrochloride C₇H₁₃ClN₂O Cyclopropane, propanamide, amino group Chiral intermediate, discontinued commercially
1-Amino-2,2-difluorocyclopropane hydrochloride C₃H₅ClF₂N Difluorocyclopropane Intermediate for antibacterial quinolones (e.g., compound III in )
2-Phenylcyclopropanamine hydrochloride C₉H₁₂ClN Phenyl group, cyclopropane Tranylcypromine (MAO inhibitor, antidepressant)
2-Amino-3-hydroxypropanamide hydrochloride C₃H₉ClN₂O₂ Hydroxyl group at C3 Unknown; high purity (97%) available
Ethyl 2-(cyclopropylamino)-3-methoxypropanoate hydrochloride C₉H₁₈ClNO₃ Ester group, methoxy substituent Synthetic intermediate for agrochemicals

Key Studies

  • Antibacterial Development: details the synthesis of 6,8-difluoro-1-(2,2-difluorocyclopropyl)-quinolonecarboxylic acid, showcasing cyclopropane’s role in improving antibacterial potency.
  • Chiral Synthesis: Ethyl 2-(cyclopropylamino)-3-methoxypropanoate hydrochloride () is used in stereoselective syntheses, leveraging its ester group for further functionalization.

Limitations and Gaps

  • Commercial Availability: Multiple cyclopropylamine derivatives (e.g., 2-Amino-N-cyclopentyl-acetamide hydrochloride, ) are discontinued, limiting accessibility for research .
  • Data Deficiency : Stability, reactivity, and ecological impact data are absent for most compounds (e.g., ).

Biological Activity

2-Amino-2-cyclopropylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Bacillus subtilis0.025
Pseudomonas aeruginosa0.050

The compound showed particularly strong activity against Staphylococcus aureus, with an MIC value of 0.015 mg/mL, indicating a potent inhibitory effect.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The results suggest that it may be effective against several fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.020
Aspergillus niger0.045
Fusarium oxysporum0.060

The compound exhibited significant antifungal activity against Candida albicans with an MIC of 0.020 mg/mL, highlighting its potential as an antifungal agent.

The mechanism by which this compound exerts its biological effects involves interference with bacterial cell wall synthesis and disruption of fungal cell membranes. Studies suggest that the compound may inhibit key enzymes involved in these processes, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl group and amine functionalities have been explored to enhance potency and selectivity.

Key Observations:

  • Cyclopropyl Group : The presence of the cyclopropyl moiety is essential for maintaining antibacterial activity.
  • Amine Substitution : Variations in the amine group can significantly alter the compound's efficacy, suggesting that further modifications could lead to improved therapeutic agents.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Clinical Evaluation : A study involving patients with resistant bacterial infections showed that treatment with this compound led to significant improvement in symptoms and reduction in bacterial load.
  • Combination Therapy : Research indicated that combining this compound with other antibiotics enhanced overall efficacy, particularly against multi-drug resistant strains.

Properties

IUPAC Name

2-amino-2-cyclopropylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(8,5(7)9)4-2-3-4;/h4H,2-3,8H2,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOZCXAWGJGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-2-cyclopropylpropanamide hydrochloride
2-Amino-2-cyclopropylpropanamide hydrochloride
2-Amino-2-cyclopropylpropanamide hydrochloride
2-Amino-2-cyclopropylpropanamide hydrochloride
2-Amino-2-cyclopropylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.